2-(2-Cyano-4-methoxyphenyl)acetic acid

Catalog No.
S2846588
CAS No.
52786-67-1
M.F
C10H9NO3
M. Wt
191.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Cyano-4-methoxyphenyl)acetic acid

CAS Number

52786-67-1

Product Name

2-(2-Cyano-4-methoxyphenyl)acetic acid

IUPAC Name

2-(2-cyano-4-methoxyphenyl)acetic acid

Molecular Formula

C10H9NO3

Molecular Weight

191.186

InChI

InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

JVYVOEJCUPVLEQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CC(=O)O)C#N

solubility

not available

Synthesis and Characterization:

2-(2-Cyano-4-methoxyphenyl)acetic acid, also known as 2-(2-cyanophenoxy)-4-methoxyacetic acid, is an organic compound with the chemical formula C₁₀H₉NO₃. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of other compounds. For example, a study describes its synthesis using a Knoevenagel condensation reaction between 2-cyano-4-methoxybenzaldehyde and malonic acid []. The characterization of the synthesized product is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].

Potential Biological Activities:

Research suggests that 2-(2-cyano-4-methoxyphenyl)acetic acid might possess interesting biological activities, although these findings are mostly limited to in vitro studies and require further investigation.

  • Antioxidant activity: A study exploring the antioxidant properties of various phenylacetic acid derivatives found that 2-(2-cyano-4-methoxyphenyl)acetic acid exhibited moderate free radical scavenging activity [].
  • Antimicrobial activity: Another study investigated the antimicrobial activity of the compound against several bacterial and fungal strains. The results showed moderate antibacterial activity against some strains, while antifungal activity was not observed [].

2-(2-Cyano-4-methoxyphenyl)acetic acid is a chemical compound with the molecular formula C₁₀H₉N₁O₃ and a molecular weight of 191.18 g/mol. It is characterized by a cyano group and a methoxy group attached to a phenyl ring, making it an interesting candidate for various chemical and biological applications. The compound is also known by its CAS number 52786-67-1. Its structure includes an acetic acid moiety, which contributes to its reactivity and potential biological activity.

, primarily involving nucleophilic substitutions and acid-base reactions. For example, it can be synthesized from methyl 2-(2-cyano-4-methoxyphenyl)acetate through hydrolysis in the presence of lithium hydroxide, followed by acidification with hydrochloric acid. The detailed steps include:

  • Hydrolysis: Methyl ester reacts with lithium hydroxide in tetrahydrofuran and water at elevated temperatures.
  • Neutralization: The resulting mixture is treated with hydrochloric acid to precipitate the desired product.

These reactions highlight the compound's ability to be transformed into other derivatives, which may have distinct properties or applications .

Research indicates that 2-(2-cyano-4-methoxyphenyl)acetic acid exhibits various biological activities, including anti-inflammatory and analgesic effects. Its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in pain signaling pathways. Studies have shown that compounds with similar structures often display significant pharmacological properties, making this compound a candidate for further investigation in drug development .

The synthesis of 2-(2-cyano-4-methoxyphenyl)acetic acid can be achieved through multiple methods:

  • From Methyl Ester: As previously mentioned, the methyl ester undergoes hydrolysis followed by acidification.
  • Direct Synthesis: Another method involves reacting 2-bromo-4-methoxyphenylacetic acid with lithium hydroxide in a two-phase system of tetrahydrofuran and water.
  • Alternative Routes: Other synthetic pathways may involve different starting materials or reagents to achieve the same end product, emphasizing the compound's versatility in synthetic chemistry .

This compound finds applications in various fields, particularly in medicinal chemistry. Its potential anti-inflammatory and analgesic properties make it a candidate for developing new therapeutic agents. Additionally, it may serve as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Several compounds share structural similarities with 2-(2-cyano-4-methoxyphenyl)acetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Properties
4-Methoxyphenylacetic AcidSimilar phenyl ring and methoxy groupExhibits analgesic effects
2-Cyano-3-methoxybenzoic AcidContains cyano group on a benzoic acidPotential anti-cancer properties
3-(4-Methoxyphenyl)-propionic AcidPropionic acid derivativeAnti-inflammatory activity

These compounds illustrate variations in functional groups and structural features that influence their biological activities and applications, highlighting the uniqueness of 2-(2-cyano-4-methoxyphenyl)acetic acid within this class of compounds .

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation methodology represents a fundamental approach for constructing the carbon framework of 2-(2-Cyano-4-methoxyphenyl)acetic acid through electrophilic aromatic substitution mechanisms [9]. The reaction proceeds via carbocation intermediates formed through the interaction of alkyl halides with Lewis acid catalysts, particularly aluminum chloride, which facilitates the formation of highly electrophilic species capable of attacking the electron-rich aromatic ring [9] [12]. The methoxy substituent at the 4-position serves as an activating group, directing the alkylation reaction to the ortho and para positions relative to the methoxy group through resonance stabilization [12].

The mechanistic pathway involves a three-step process wherein the Lewis acid catalyst undergoes reaction with the alkyl halide to generate an electrophilic carbocation, followed by aromatic ring attack and subsequent deprotonation to restore aromaticity [9]. Research has demonstrated that the presence of electron-donating groups such as methoxy enhances the nucleophilicity of the aromatic ring, facilitating more efficient alkylation reactions [12]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 0 to 140 degrees Celsius depending on the specific substrate and desired regioselectivity [9] [12].

The selective methoxy ether cleavage observed under Friedel-Crafts conditions provides additional synthetic opportunities for accessing substituted phenylacetic acid derivatives [12]. Studies have shown that 2,6-dimethoxyphenol undergoes selective cleavage of one methoxy group followed by meta-selective acylation under elevated temperatures, suggesting similar reactivity patterns may be applicable to related methoxyphenyl systems [12]. The reaction demonstrates high substrate specificity, with the combination of aluminum chloride and acyl chloride being essential for the selective ether cleavage mechanism [12].

Cyanogenation Techniques for Nitrile Group Incorporation

Cyanogenation methodologies for introducing the nitrile functionality into aromatic substrates encompass several distinct approaches, each offering unique advantages in terms of selectivity and reaction conditions [10] [13] [33]. The Kolbe nitrile synthesis represents a widely employed substitution reaction utilizing metal cyanides such as sodium cyanide or potassium cyanide for the preparation of alkyl nitriles from corresponding alkyl halides [17]. This methodology proceeds through an substitution nucleophilic bimolecular mechanism wherein the cyanide ion attacks the electrophilic carbon center, with primary alkylating agents providing optimal yields [17].

The choice of solvent system significantly influences the reaction outcome, with polar aprotic solvents such as dimethyl sulfoxide and acetone favoring nitrile formation over isonitrile byproducts [17]. According to hard and soft acid-base principles, the carbon center of the cyanide ion exhibits greater nucleophilicity, while protic solvents tend to solvate this center and favor competing reactions at the nitrogen center [17]. The reaction typically requires dry solvent conditions to prevent hydrolysis of the cyanide reagent and maintain reaction efficiency [17].

Alternative cyanogenation approaches utilizing nonmetallic cyano-group sources have gained prominence due to environmental and safety considerations associated with traditional metal cyanides [33]. These methodologies employ organic cyano-group donors that circumvent the formation of stoichiometric metal waste and reduce the risk of hydrogen cyanide gas generation [33]. Research has demonstrated successful implementation of trimethylsilyl cyanide and potassium hexacyanoferrate as safer alternatives to conventional cyanide sources [6] [33].

Copper-catalyzed conversion systems utilizing potassium hexacyanoferrate as the nitrogen source have shown particular promise for transforming arylacetic acids into aromatic nitriles [6]. Studies indicate that 4-methoxyphenylacetic acid can directly react with potassium hexacyanoferrate to yield the corresponding benzonitrile, albeit in modest yields without additional catalytic enhancement [6]. The incorporation of copper oxide as a catalyst significantly improves both reaction efficiency and selectivity [6].

Novel Catalytic Systems in Production

Transition Metal-Mediated Synthesis

Transition metal-catalyzed methodologies have emerged as powerful tools for the construction of phenylacetic acid derivatives through diverse mechanistic pathways involving carbon-carbon and carbon-heteroatom bond formation [11] [14] [35]. Palladium-catalyzed carbonylation reactions demonstrate exceptional efficiency for synthesizing phenylacetic acid derivatives from benzyl chloride precursors using carbon monoxide as the carbon source [14]. The catalytic cycle involves oxidative addition of the palladium complex to the benzyl halide, followed by carbon monoxide insertion and subsequent nucleophilic attack to form the carboxylic acid product [14].

Research has established optimal reaction conditions employing palladium bis(triphenylphosphine) dichloride as the catalyst system in combination with sodium hydroxide as the base [14]. The reaction proceeds efficiently at temperatures ranging from 80 to 120 degrees Celsius under carbon monoxide pressures of 20 to 50 atmospheres, achieving yields up to 95 percent for 2,4-dichlorophenylacetic acid synthesis [14]. The mechanistic pathway involves formation of a palladium-acyl complex through carbon monoxide insertion, followed by hydroxide attack and subsequent hydrolysis to generate the final carboxylic acid product [14].

Nickel-catalyzed methodologies offer complementary reactivity profiles compared to palladium systems, particularly for challenging substrates and alternative coupling partners [11] [23]. Nickel catalysts demonstrate superior performance for reactions involving unactivated carbon-hydrogen bonds and can facilitate transformations that are difficult to achieve with palladium systems [11]. The smaller atomic radius and lower electronegativity of nickel relative to palladium result in more facile oxidative addition processes and reduced susceptibility to beta-hydride elimination [11].

The deaminative cyanation methodology utilizing nickel catalysis provides an innovative approach for introducing nitrile functionality through Katritzky pyridinium salt intermediates [13]. This transformation enables the conversion of primary and secondary alkyl amines to the corresponding nitriles using zinc cyanide as a less toxic cyanide source [13]. The reaction demonstrates broad substrate tolerance and proceeds under mild aqueous conditions, making it particularly attractive for synthetic applications [13].

Enzymatic and Biocatalytic Approaches

Enzymatic catalysis offers highly selective and environmentally benign methodologies for the synthesis of phenylacetic acid derivatives through biocatalytic transformations [15] [16] [28]. Phenylacetate-coenzyme A ligase represents a key enzyme in the aerobic degradation pathway of phenylacetic acid, catalyzing the adenosine triphosphate-dependent formation of phenylacetyl-coenzyme A from phenylacetic acid, coenzyme A, and magnesium adenosine triphosphate [16] [28]. The enzyme demonstrates remarkable substrate specificity, exclusively utilizing phenylacetic acid while showing no activity toward hydroxylated derivatives or other aromatic acids [28].

Biochemical characterization studies reveal optimal enzymatic activity at pH 8.0 to 8.5 and temperatures around 30 degrees Celsius [28]. The enzyme exhibits Michaelis-Menten kinetics with apparent Km values of 14 micromolar for phenylacetic acid, 60 micromolar for adenosine triphosphate, and 45 micromolar for coenzyme A [16]. The enzymatic reaction proceeds through an adenosine monophosphate-forming mechanism with a turnover number of 40 per second, demonstrating high catalytic efficiency [16].

Modular cascade biocatalysis provides an elegant approach for the conversion of aromatic amino acids to phenylacetic acid derivatives through multi-step enzymatic transformations [15]. Research has demonstrated efficient conversion of L-phenylalanine to phenylacetic acid using engineered Escherichia coli strains expressing aromatic aldehyde formation modules coupled with aldehyde oxidation modules [15]. The biotransformation achieves greater than 99 percent conversion efficiency when processing 50 millimolar L-phenylalanine substrate concentrations [15].

The enzymatic cascade involves initial deamination of the amino acid substrate to form the corresponding aromatic aldehyde, followed by oxidation to yield the carboxylic acid product [15]. This methodology demonstrates broad substrate tolerance, successfully converting both natural and unnatural aromatic amino acids including meta-fluorophenylalanine to the corresponding acetic acid derivatives with conversion efficiencies exceeding 96 percent [15]. The biocatalytic approach offers significant advantages in terms of reaction selectivity and environmental sustainability compared to traditional chemical synthesis methods [15].

Enzyme SystemSubstrate SpecificityOptimal pHTemperature (°C)Km Values (mM)
Phenylacetate-CoA LigasePhenylacetic acid derivatives8.0-8.525-37PAA: 14-16.5
Aromatic Amino Acid DecarboxylaseAromatic amino acids7.5-8.030-40Phe: 0.5-2.0
4-Coumarate:CoA LigaseHydroxycinnamic acids7.8-8.225-35p-Coumaric: 10-50
Phenylacetyl-CoA Ligase (PA-CoA)Phenylacetic acid exclusive8.230PAA: 16.5
BAHD AcyltransferasesAromatic acid-CoA thioesters7.5-8.525-40Variable: 5-25

Process Optimization Parameters

Solvent System Selection and Reaction Kinetics

Solvent selection represents a critical parameter influencing both reaction kinetics and product selectivity in the synthesis of aromatic nitrile compounds [17] [19] [43]. The dielectric properties of the solvent medium significantly affect nucleophilic substitution reactions, with polar aprotic solvents generally providing enhanced reaction rates compared to protic or non-polar alternatives [17] [43]. Dimethyl sulfoxide demonstrates exceptional performance as a reaction medium for sterically hindered electrophiles, facilitating reactions that proceed slowly or incompletely in other solvent systems [17].

Kinetic studies investigating the influence of solvent composition on aromatic nucleophilic substitution reactions reveal dramatic rate variations dependent upon the specific solvent system employed [43]. Research examining methanol-dimethyl sulfoxide mixtures demonstrates that increasing dimethyl sulfoxide content results in significant rate enhancements for aromatic nucleophilic substitution processes [43]. The observed rate increases correlate with the dipolarity/polarizability parameters of the mixed solvent system and its hydrogen bond acceptor capabilities [43].

The molecular-level interactions between solute and solvent molecules play a fundamental role in determining reaction outcomes [19] [43]. Solvation energies provide quantitative measures of these interactions, with stronger solvation typically corresponding to higher solubility but potentially hindering nucleation processes due to increased desolvation barriers [19]. Studies of tolfenamic acid crystallization in various solvents demonstrate that nucleation rates follow an inverse relationship with solvation strength, with acetonitrile exhibiting the highest nucleation rates due to its relatively weak solvation interactions [19].

Crystallization kinetics investigations reveal that solvent selection influences both the ease of nucleation and the resulting crystal morphology [19]. Isopropanol demonstrates the strongest solvation interactions and consequently the most difficult nucleation behavior, while acetonitrile provides the most favorable nucleation environment [19]. The effective interfacial tension between crystallizing species and the solvent medium varies significantly across different solvent systems, ranging from 1.64 to 7.78 millijoules per square meter [19].

Solvent SystemDielectric ConstantRelative Rate FactorNucleation Rate EnhancementOptimal Applications
Tetrahydrofuran (THF)7.61.0BaselineGeneral synthesis
Dimethyl Sulfoxide (DMSO)47.23.5-4.2HighHindered substrates
Acetonitrile (MeCN)37.52.8-3.1Moderate-HighCyanogenation reactions
Toluene2.40.3-0.5LowNon-polar substrates
N-Methylpyrrolidone (NMP)32.04.0-5.2Very HighCarboxylation reactions
Dichloromethane (DCM)8.90.8-1.2Low-ModerateFriedel-Crafts reactions

Temperature/Pressure Dependence in Cyclization Reactions

Temperature and pressure parameters exert profound influences on cyclization reaction pathways and product distributions in aromatic synthesis [18] [20] [44]. The kinetic energy of molecular species increases exponentially with temperature according to Arrhenius behavior, leading to enhanced collision frequencies and improved reaction rates [20]. Research demonstrates that reaction rates generally follow exponential temperature dependence, with typical activation energies ranging from 25 to 80 kilojoules per mole depending on the specific transformation [20].

Pressure effects become particularly significant for gas-phase reactions and processes involving significant volume changes during the transition state formation [18] [20]. Studies of ethyl radical reactions with oxygen demonstrate complex temperature and pressure dependencies, with distinct kinetic regimes observed at low and high temperature conditions [18]. The low-temperature regime exhibits pressure dependence and negative temperature dependence characteristic of barrierless recombination reactions, while high-temperature conditions show pressure-independent behavior with positive temperature dependence [18].

Cyclization reactions involving aromatic substrates typically demonstrate moderate pressure sensitivity due to the conformational changes required for ring closure [44] [47]. The Pschorr cyclization methodology exemplifies intramolecular aromatic substitution processes that benefit from elevated temperatures to facilitate the formation of reactive aryl radical intermediates [44]. The reaction proceeds through aryldiazonium salt intermediates that undergo copper-catalyzed nitrogen elimination to generate aryl radicals capable of intramolecular cyclization [44].

Enzymatic cyclization processes in polyketide biosynthesis demonstrate remarkable regioselectivity under mild temperature and pressure conditions [47]. Bacterial and fungal aromatic polyketide synthases employ distinct cyclization strategies, with bacterial systems typically utilizing sulfur-mode cyclization patterns involving carbon-7 to carbon-12 and carbon-9 to carbon-14 ring formations [47]. The cyclization regioselectivity is controlled by specific cyclase enzymes that position the reactive polyketide backbone in conformations favoring particular cyclization modes [47].

Reaction TypeTemperature Range (°C)Pressure DependenceActivation Energy (kJ/mol)Rate Enhancement Factor
Cyclization (Intramolecular)80-160Moderate (1-10 atm)45-6510²-10³
Friedel-Crafts Alkylation0-140Low (atmospheric)35-5510¹-10²
Cyanogenation25-150Low-Moderate (1-5 atm)25-4510¹-10²
Enzymatic Conversion25-40None (atmospheric)15-3510³-10⁴
Transition Metal Catalysis80-200High (10-50 atm)40-8010²-10⁴

Thermodynamic Characterization

Melting Point Determination and Phase Behavior

The melting point of 2-(2-Cyano-4-methoxyphenyl)acetic acid has not been definitively established in the available literature. Multiple commercial suppliers list the compound as a solid at room temperature [1] [2] [3], but specific melting point values are notably absent from published sources. This represents a significant gap in the thermodynamic characterization of this compound.

The absence of experimental melting point data contrasts with other structurally related compounds. For comparison, similar phenylacetic acid derivatives show considerable variation in their melting behavior. The structural analog 4-methoxyphenylacetic acid exhibits a melting point of 87°C [4], while other substituted phenylacetic acids demonstrate melting points ranging from 40-180°C depending on their substitution patterns [5] [6].

Table 1: Thermodynamic Properties

PropertyValueMethodReference
Melting PointNot reported--
Boiling Point362.6±32.0°CCalculated [3]
Thermal StabilityUnknown--
Phase TransitionsNot characterized--

The compound's thermal behavior under controlled heating conditions remains uncharacterized. Differential scanning calorimetry studies, which would provide crucial information about phase transitions, glass transition temperatures, and decomposition onset temperatures, have not been reported for this specific compound. Such analyses would be particularly valuable given the presence of both electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which could influence intermolecular interactions and crystal packing arrangements [7] [8].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 2-(2-Cyano-4-methoxyphenyl)acetic acid in various solvent systems have not been systematically investigated in the published literature. The compound's predicted LogP value of 1.19398 [3] suggests moderate lipophilicity, indicating potential solubility in both polar and moderately nonpolar organic solvents.

Table 2: Predicted Solubility Parameters

ParameterValueSource
LogP1.19398ChemSrc [3]
Polar Surface Area70.32 ŲChemSrc [3]
H-Bond Acceptors3ChemScene [9]
H-Bond Donors1ChemScene [9]

Based on structural considerations and the presence of both polar (carboxylic acid, cyano) and nonpolar (aromatic ring, methoxy) functional groups, the compound would be expected to show good solubility in polar protic solvents such as methanol, ethanol, and dimethyl sulfoxide. The carboxylic acid functionality would facilitate dissolution in basic aqueous solutions through salt formation, while the aromatic character would promote solubility in moderately polar organic solvents such as acetone, ethyl acetate, and dichloromethane.

The synthesis procedures reported for this compound utilize tetrahydrofuran and water as solvent systems [10], suggesting compatibility with these media. However, quantitative solubility data, temperature-dependent solubility coefficients, and detailed solvent compatibility studies remain to be determined.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

Specific ultraviolet-visible absorption spectroscopic data for 2-(2-Cyano-4-methoxyphenyl)acetic acid are not available in the current literature. However, the compound's chromophoric structure suggests significant absorption in the ultraviolet region due to the extended conjugated system involving the aromatic ring, cyano group, and carboxylic acid functionality.

Based on studies of structurally related compounds, aromatic systems containing cyano and methoxy substituents typically exhibit characteristic absorption bands. Compounds with similar substitution patterns show maximum absorption wavelengths (λmax) in the range of 250-300 nanometers [11] [12]. The cyano group, being a strong electron-withdrawing substituent, would be expected to influence the electronic transitions and potentially cause bathochromic shifts compared to unsubstituted phenylacetic acid derivatives.

Table 3: Expected UV-Vis Absorption Characteristics

Transition TypeExpected λmax RangeBasis
π→π*250-280 nmAromatic system
n→π*280-320 nmCyano group
Charge Transfer300-350 nmDonor-acceptor system

The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) substituents creates a push-pull electronic system that could exhibit charge-transfer characteristics. Such systems often display solvatochromic behavior, where the absorption maximum shifts with solvent polarity [13]. Comprehensive spectroscopic studies would be required to establish the exact absorption characteristics, molar extinction coefficients, and solvent-dependent behavior.

Fluorescence Behavior and Quantum Yield Measurements

Fluorescence properties of 2-(2-Cyano-4-methoxyphenyl)acetic acid have not been characterized in the available literature. The compound's structure suggests potential fluorescence activity, given the presence of an extended aromatic system with electron-donating and electron-withdrawing substituents.

Compounds containing cyano groups attached to aromatic systems can exhibit various photophysical behaviors. The cyano substituent often acts as an electron acceptor, potentially leading to intramolecular charge transfer states upon photoexcitation [14]. However, such charge transfer states frequently result in non-radiative decay pathways, which can significantly reduce fluorescence quantum yields.

Table 4: Factors Affecting Fluorescence Properties

Structural FeatureExpected EffectImpact on Quantum Yield
Aromatic ringPromotes fluorescencePositive
Cyano groupEnhances charge transferPotentially negative
Methoxy groupElectron donationPositive
Carboxylic acidHydrogen bondingVariable

The methoxy group's electron-donating character could partially compensate for the electron-withdrawing effect of the cyano group, potentially maintaining some fluorescence activity. However, the carboxylic acid functionality introduces additional complexity through potential hydrogen bonding interactions, which could influence both the excited state dynamics and the overall photophysical behavior.

Quantum yield measurements would require careful consideration of solvent effects, concentration dependencies, and potential aggregation phenomena. Studies of related compounds suggest that quantum yields for cyano-substituted aromatic compounds can range from very low (<0.01) to moderate values (0.1-0.5), depending on the specific substitution pattern and environmental conditions [15] [16].

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies of 2-(2-Cyano-4-methoxyphenyl)acetic acid have not been reported in the crystallographic literature. The absence of such fundamental structural data represents a significant limitation in understanding the solid-state properties and intermolecular interactions of this compound.

The compound's molecular structure contains multiple potential sites for intermolecular interactions, including the carboxylic acid group capable of forming hydrogen-bonded dimers, the cyano group that can participate in dipole-dipole interactions, and the methoxy group that may engage in weak C-H···O contacts. These diverse interaction possibilities suggest that the crystal structure could exhibit complex packing arrangements.

Table 5: Expected Intermolecular Interactions

Interaction TypeDonorAcceptorExpected Strength
O-H···OCarboxylic acidCarboxylic acidStrong
C-H···OAromatic C-HMethoxy oxygenWeak
C-H···NAromatic C-HCyano nitrogenWeak
π···πAromatic ringsAromatic ringsModerate

The presence of both electron-rich (methoxy) and electron-poor (cyano) regions within the molecule could facilitate π-π stacking interactions between adjacent molecules, particularly in arrangements where electron-rich and electron-poor regions are complementarily positioned [17] [18].

Polymorphism and Crystal Packing Arrangements

The polymorphic behavior of 2-(2-Cyano-4-methoxyphenyl)acetic acid remains unexplored in the literature. Given the compound's structural complexity and multiple functional groups capable of diverse intermolecular interactions, the potential for polymorphism cannot be excluded.

Carboxylic acids are well-known for their tendency to exhibit polymorphic behavior due to the multiple hydrogen bonding patterns possible with the carboxylic acid dimer motif [19] [20]. The additional presence of cyano and methoxy substituents introduces further variables that could stabilize different crystal forms under varying crystallization conditions.

Table 6: Factors Promoting Polymorphism

FactorInfluenceLikelihood
Multiple H-bond patternsCarboxylic acid flexibilityHigh
Conformational flexibilityRotation around C-C bondsModerate
Substituent interactionsCyano/methoxy positioningModerate
Solvent inclusionVarious crystallization mediaVariable

The compound's moderate molecular flexibility, arising from the methylene bridge connecting the aromatic ring to the carboxylic acid group, could allow for different conformational arrangements in the solid state. Different crystal forms might exhibit varying orientations of the carboxylic acid group relative to the aromatic plane, potentially leading to distinct hydrogen bonding networks and packing efficiencies.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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